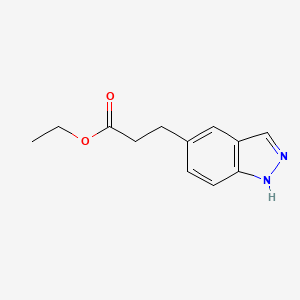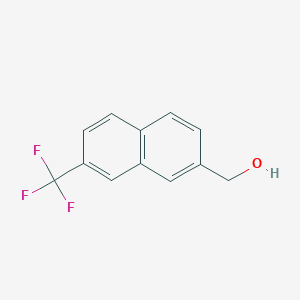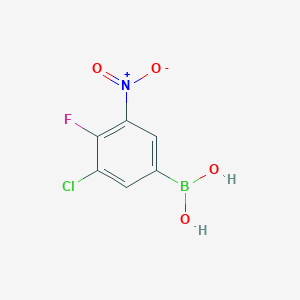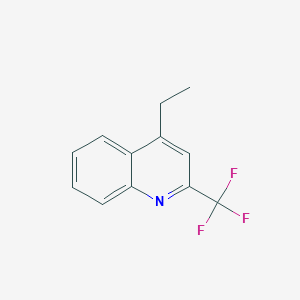![molecular formula C12H22O2Si B11883248 2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol CAS No. 62343-69-5](/img/structure/B11883248.png)
2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol is an organic compound characterized by the presence of a trimethylsilyl group attached to a prop-2-yn-1-yl moiety, which is further connected to a cyclohexanol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol typically involves the reaction of 3-(Trimethylsilyl)prop-2-yn-1-ol with cyclohexanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of cyclohexanol, followed by the addition of 3-(Trimethylsilyl)prop-2-yn-1-ol to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various cyclohexanol derivatives.
Applications De Recherche Scientifique
2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol involves its interaction with molecular targets and pathways. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites of the molecule. Additionally, the compound’s structure enables it to participate in various chemical transformations, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethylsilyl)prop-2-yn-1-ol: A precursor in the synthesis of 2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol.
Cyclohexanol: Another precursor and a common alcohol used in organic synthesis.
Trimethylsilylacetylene: A related compound with similar structural features.
Uniqueness
2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol is unique due to the combination of a cyclohexanol ring with a trimethylsilyl-protected alkyne moiety. This unique structure imparts specific reactivity and stability, making it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
62343-69-5 |
|---|---|
Formule moléculaire |
C12H22O2Si |
Poids moléculaire |
226.39 g/mol |
Nom IUPAC |
2-(3-trimethylsilylprop-2-ynoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C12H22O2Si/c1-15(2,3)10-6-9-14-12-8-5-4-7-11(12)13/h11-13H,4-5,7-9H2,1-3H3 |
Clé InChI |
XLDZVVBJIWKGRR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CCOC1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[1-(CyclohexYl-Methyl)-1,4-Diazepan-6-Yl]Methanol](/img/structure/B11883218.png)

